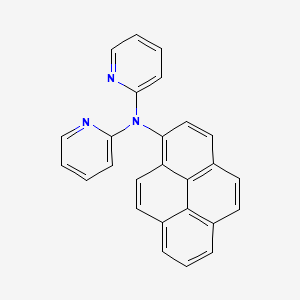
4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) is an organic compound with the molecular formula C17H20N4O4. It is a derivative of aniline, featuring two nitro groups and two methyl groups on each aromatic ring, connected by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) typically involves the condensation of 2,6-dimethyl-3-nitroaniline with formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the methylene bridge. The general reaction scheme is as follows:
Condensation Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) undergoes various chemical reactions, including:
-
Reduction: : The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Products: 4,4’-Methylenebis(2,6-dimethyl-3-aminoaniline).
-
Oxidation: : The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
-
Substitution: : The aromatic rings can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Applications De Recherche Scientifique
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of polymers and resins, where it acts as a curing agent or cross-linking agent.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(2,6-dimethylaniline): Lacks the nitro groups and is used in different applications, including as a curing agent for polyurethanes.
4,4’-Methylenebis(3-chloro-2,6-diethylaniline): Contains chloro and ethyl groups instead of nitro and methyl groups, used in the synthesis of polyamides and as a curing agent for epoxies.
4,4’-Methylenebis(2,6-diethylaniline): Features ethyl groups and is used in the production of elastomeric polyurethanes and other industrial applications.
The uniqueness of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) lies in its specific functional groups, which impart distinct chemical and biological properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
834902-00-0 |
|---|---|
Formule moléculaire |
C17H20N4O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-[(4-amino-3,5-dimethyl-2-nitrophenyl)methyl]-2,6-dimethyl-3-nitroaniline |
InChI |
InChI=1S/C17H20N4O4/c1-8-5-12(16(20(22)23)10(3)14(8)18)7-13-6-9(2)15(19)11(4)17(13)21(24)25/h5-6H,7,18-19H2,1-4H3 |
Clé InChI |
BCGWYUBTTOOUTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])CC2=C(C(=C(C(=C2)C)N)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)


![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)

![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)
![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)

![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)

![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
